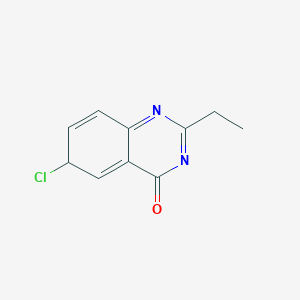

4(3H)-Quinazolinone, 6-chloro-2-ethyl-

Description

Significance of the Quinazolinone Nucleus in Chemical Biology

The 4(3H)-quinazolinone nucleus is considered a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov This versatility stems from the scaffold's unique electronic and steric properties, which allow for diverse modifications and interactions with various biological macromolecules. Quinazolinone derivatives have been reported to exhibit a wide spectrum of biological activities. scispace.com

The core structure is found in alkaloids isolated from a range of natural sources, including plants, microorganisms, and animals. nih.gov A notable example is febrifugine, an alkaloid from the Chinese plant Dichroa febrifuga, which has been studied for its biological properties. nih.gov The lipophilic nature of the quinazolinone ring system often facilitates passage across biological membranes, including the blood-brain barrier, making it a suitable scaffold for targeting the central nervous system (CNS). nih.gov Consequently, research has extensively explored its potential in developing agents for neurological conditions. nih.govmdpi.com

Overview of 4(3H)-Quinazolinone Derivatives in Research

Academic and industrial research has generated a vast library of 4(3H)-quinazolinone derivatives through targeted synthetic modifications. The primary sites for substitution are positions 2, 3, 6, and 8 of the quinazolinone ring, with each modification influencing the compound's physicochemical properties and biological activity profile. nih.gov

Structure-activity relationship (SAR) studies have revealed several key trends:

Position 2: Modifications at this position, often involving the introduction of alkyl, aryl, or styryl groups, significantly impact the compound's activity. For instance, replacing the methyl group of the archetypal sedative-hypnotic compound methaqualone with other functionalities has been a strategy to retain anticonvulsant properties. scispace.comnih.gov

Position 3: The nitrogen atom at position 3 is a common site for introducing various substituents, including aryl, alkyl, and heterocyclic moieties. This position is crucial for modulating potency and selectivity. Attaching different heterocyclic systems, such as oxadiazoles (B1248032) or thiadiazoles, has been shown to influence biological outcomes. nih.govmdpi.com

Positions 6 and 8: The benzene (B151609) portion of the scaffold, particularly positions 6 and 8, is frequently substituted with halogen atoms (e.g., chlorine, bromine) or electron-donating/withdrawing groups. The presence of a halogen, especially chlorine, at position 6 or 7 has been consistently linked to enhanced anticonvulsant or anticancer activity in several series of compounds. nih.govnih.govmdpi.comcore.ac.uk

The broad research interest in these derivatives is evidenced by their investigation across multiple therapeutic areas, including oncology, neurology, and infectious diseases. scispace.commdpi.comresearchgate.net

Specific Research Focus: 4(3H)-Quinazolinone, 6-chloro-2-ethyl- and its Analogues

Within the extensive family of quinazolinones, the compound 4(3H)-Quinazolinone, 6-chloro-2-ethyl- represents a structure of significant academic interest due to the strategic placement of its substituents. Research into this specific molecule and its close analogues is driven by established SAR principles that suggest a high potential for biological activity.

The rationale for its investigation is based on the following key structural features:

6-Chloro Substituent: The presence of a chlorine atom at the 6-position is a well-documented strategy for enhancing biological potency. For example, the 6-chloro analogue of methaqualone was found to possess remarkable anticonvulsant potency against electroshock-induced convulsions. nih.govmdpi.com This substitution is believed to alter the electronic distribution of the aromatic ring and improve binding affinity to target proteins. nih.govcore.ac.uk

2-Ethyl Substituent: The 2-position of the quinazolinone ring is critical for activity. While the 2-methyl group is characteristic of classic compounds like methaqualone, modifying the alkyl chain length to an ethyl group allows researchers to explore the steric and electronic requirements of target binding sites. The synthesis of 2-substituted-4(3H)-quinazolinones is a common approach, often starting from anthranilic acid derivatives. scispace.com

Research on analogues of 6-chloro-2-ethyl-4(3H)-quinazolinone often involves synthesizing a series of compounds where the substituents at positions 2 and 3 are varied to optimize activity. For instance, studies have focused on the synthesis of 6-chloro-2-substituted quinazolinones to evaluate their potential as antitumor or anticonvulsant agents. nih.gov In one study, a series of novel 6-chloro-quinazolin derivatives were synthesized and tested for their in vitro antitumor activities, with several compounds demonstrating good activity against various cancer cell lines. nih.gov Another area of focus has been the development of anticonvulsant agents, where the quinazolinone scaffold is a promising starting point. nih.govresearchgate.netnih.gov

The table below summarizes findings from research on representative 6-chloro-4(3H)-quinazolinone analogues, highlighting the types of modifications and observed biological activities in a research context.

| Compound Class/Derivative | Modification Focus | Research Area | Key Research Finding | Citation |

|---|---|---|---|---|

| 6-Chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system | Substitution at position 3 with a chalcone-like moiety | Antitumor Activity | Two derivatives induced apoptosis in MGC-803 and Bcap-37 cancer cells. | nih.gov |

| 6-Chloro derivative of Methaqualone | Halogenation at position 6 | Anticonvulsant Activity | Demonstrated significant anticonvulsant potency against electroshock-induced and pentylenetetrazol-induced seizures in preclinical models. | nih.govmdpi.com |

| 6-Chloro-2-(2-pyridin-2-yl-vinyl)-4(3H)-quinazolinone | Condensation of 6-chloro-2-methyl-quinazolin-4(3H)-one with an aldehyde at position 2 | Synthetic Chemistry | Demonstrates the reactivity of the 2-methyl group for creating more complex styryl derivatives. | scispace.com |

| 6-Chloro-3-(pyrimidin-2-yl)-2-styryl quinazolin-4(3H)-one | Substitution at positions 2 and 3 | Anticancer Activity | Studied for activity related to the inhibition of tubulin polymerization. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

6-chloro-2-ethyl-6H-quinazolin-4-one |

InChI |

InChI=1S/C10H9ClN2O/c1-2-9-12-8-4-3-6(11)5-7(8)10(14)13-9/h3-6H,2H2,1H3 |

InChI Key |

XATATDGBMYCLOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=O)C2=CC(C=CC2=N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 3h Quinazolinone, 6 Chloro 2 Ethyl and Its Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for synthesizing the quinazolinone core have been well-established for over a century and are still fundamental in organic synthesis. These typically involve the cyclization of substituted ortho-aminobenzoyl precursors.

The Niementowski reaction, first reported by Stefan Niementowski in 1895, is a cornerstone in quinazolinone synthesis. wikipedia.orgchemeurope.com The classical approach involves the thermal condensation of an anthranilic acid with an amide. wikipedia.org For the synthesis of 6-chloro-2-ethyl-4(3H)-quinazolinone, this would involve the reaction of 5-chloroanthranilic acid with propanamide. The reaction is typically carried out at high temperatures (130–150 °C) for several hours. ijprajournal.com The synthesis of quinazoline-4-one from anthranilic acid and an excess of formamide (B127407) is a well-known example of this reaction, which proceeds with the elimination of two water molecules. generis-publishing.com

Modern adaptations of the Niementowski reaction aim to improve yields and reduce harsh reaction conditions. One such improvement involves the addition of reagents like phosphoryl chloride to facilitate the reaction. sioc-journal.cn Another significant adaptation is the use of microwave irradiation, which drastically reduces reaction times and often improves yields, a concept further explored in section 2.2.1. ijprajournal.comnih.govresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Niementowski Reaction

| Method | Conditions | Reaction Time | Typical Yield | Reference |

| Conventional | Thermal heating (e.g., 130-190 °C) | 5-8 hours | Moderate | generis-publishing.comnih.gov |

| Microwave | Microwave Irradiation (e.g., 60-500 W) | 5-30 minutes | Good to Excellent | ijprajournal.comnih.govresearchgate.net |

A highly versatile and common route to 4(3H)-quinazolinones starts with anthranilic acid or its derivatives. generis-publishing.comnih.gov This multi-step approach offers flexibility in introducing substituents. For the target compound, the synthesis commences with 5-chloroanthranilic acid.

The general sequence is as follows:

N-Acylation: The amino group of 5-chloroanthranilic acid is acylated using an appropriate acylating agent, such as propionyl chloride or propionic anhydride (B1165640), to form N-(propionyl)-5-chloroanthranilic acid. nih.govindexcopernicus.com

Cyclization to Benzoxazinone (B8607429): The resulting N-acylanthranilic acid is then subjected to dehydrative cyclization, typically by heating with acetic anhydride. nih.govnih.gov This step forms the key intermediate, 6-chloro-2-ethyl-4H-3,1-benzoxazin-4-one.

Ammonolysis: The benzoxazinone intermediate is subsequently reacted with a source of ammonia (B1221849) to form the final quinazolinone ring. Common reagents for this step include ammonium (B1175870) acetate (B1210297) or heating with formamide, which serves as both a reagent and a solvent. ijprajournal.comnih.govtandfonline.com

This pathway is widely used due to the commercial availability of a diverse range of anthranilic acids and the relatively straightforward reaction conditions. nih.gov

An alternative to anthranilic acid-based routes is the use of 2-aminobenzonitriles. nih.gov For the target molecule, the starting material would be 5-chloro-2-aminobenzonitrile. These precursors can be converted to quinazolinones through several methods.

One established method involves the Radziszewski reaction, where the cyclization of 2-amidobenzonitriles can yield quinazolin-4(3H)-ones. nih.gov More advanced protocols have been developed that utilize transition metal catalysts. For instance, a cobalt-catalyzed tandem reaction can transform 2-aminobenzonitriles into 2-substituted quinazolinones using an alcohol-water system. acs.org In this specific case, reacting 5-chloro-2-aminobenzonitrile with propanol (B110389) in the presence of a cobalt catalyst would directly yield 6-chloro-2-ethyl-4(3H)-quinazolinone. acs.org This process involves the hydration of the nitrile to an amide, followed by a dehydrogenative coupling with the alcohol. acs.org Similar transformations have also been achieved using ruthenium(II) catalysts. rsc.org

Advanced and Green Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally benign methods. These strategies often employ microwave technology or transition-metal catalysis to achieve the synthesis of quinazolinones under milder conditions.

Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes while often increasing product yields. nih.govfrontiersin.org This technology has been successfully applied to nearly all classical quinazolinone syntheses.

Key applications include:

Microwave-Assisted Niementowski Reaction: The condensation of anthranilic acids and amides is significantly accelerated under MWI, often performed under solvent-free conditions which enhances the green credentials of the method. nih.govresearchgate.netijarsct.co.in

Cyclization of 2-Aminobenzamides: Microwave heating can efficiently promote the cyclocondensation of 2-aminobenzamides with orthoesters or aldehydes to furnish quinazolinones. nih.gov

Reactions in Aqueous Media: Iron-catalyzed cyclization of 2-halobenzoic acids with amidines has been successfully performed in water under microwave irradiation, representing a significant green advancement. sci-hub.catresearchgate.net For the target compound, this would involve reacting 5-chloro-2-iodobenzoic acid with propanamidine.

The use of MWI offers advantages such as cleaner reaction profiles, simple work-up procedures, and high yields, making it a valuable tool for the rapid synthesis of quinazolinone libraries. nih.govresearchgate.net

Transition-metal catalysis provides elegant and efficient one-pot strategies for constructing the quinazolinone ring system, often with high functional group tolerance and excellent yields.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for synthesizing 2-substituted quinazolinones. One notable method is the one-pot reaction of o-nitrobenzamides with alcohols. nih.govrsc.org This cascade reaction involves palladium-catalyzed alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, all without external oxidants or reductants. nih.govrsc.org Another approach is the acceptorless dehydrogenative coupling of 2-aminobenzamide (B116534) with alcohols, also catalyzed by palladium(II) complexes. acs.org Furthermore, palladium-catalyzed four-component carbonylative coupling of 2-bromoanilines, an orthoformate, an amine, and carbon monoxide provides a convergent route to diverse quinazolinones. nih.gov

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for quinazolinone synthesis. An efficient copper-catalyzed consecutive reaction has been developed using readily available 2-halobenzamides, aldehydes, and sodium azide. researchgate.net This process involves a sequence of copper-catalyzed SNAr, reduction, cyclization, and oxidation. researchgate.net Other copper-catalyzed methods include the reaction of 2-aminobenzamides with tertiary amines and the synthesis via isocyanide insertion from ethyl 2-isocyanobenzoate and an amine. organic-chemistry.orgacs.orgnih.gov These methods are valued for their operational simplicity and broad substrate scope.

Table 2: Overview of Selected Metal-Catalyzed Quinazolinone Syntheses

| Catalyst System | Starting Materials | Key Features | Reference(s) |

| Pd(dppf)Cl₂ | o-Nitrobenzamides, Alcohols | One-pot cascade; No external oxidant/reductant | nih.gov, rsc.org |

| Pd(II) N^O Complexes | 2-Aminobenzamide, Benzyl Alcohols | Acceptorless dehydrogenative coupling | acs.org |

| CuI / L-proline | 2-Halobenzamides, Aldehydes, NaN₃ | One-pot consecutive reaction | researchgate.net |

| Cu(OAc)₂ | 2-Aminobenzamides, Tertiary Amines | Tandem reaction with good yields | organic-chemistry.org |

| FeCl₃ / L-proline (MW) | 2-Halobenzoic acids, Amidines | Green (aqueous media), rapid synthesis | sci-hub.cat |

| CoCl₂ / PP₃ | 2-Aminobenzonitriles, Alcohols | Tandem hydration and dehydrogenative coupling | acs.org |

Ultrasound-Promoted Synthesis Techniques

The application of ultrasonic irradiation in organic synthesis represents a significant advancement in green chemistry, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. wikipedia.orgsemanticscholar.org The synthesis of quinazolinone scaffolds has benefited considerably from this technology.

Research has demonstrated a facile and efficient ultrasound-assisted method for the rapid synthesis of quinazolinones from o-aminobenzamides and aldehydes. rsc.org This approach can proceed smoothly at ambient temperature and pressure, often without the need for a metal catalyst, and can be completed in as little as 15 minutes. rsc.org The process typically involves using an appropriate solvent like methanol (B129727) and an oxidant such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). rsc.org

The versatility of sonochemistry is further highlighted by its compatibility with various catalytic systems. For instance, a three-component reaction between 2-aminobenzonitrile, an aldehyde, and glycine (B1666218) or ammonium hydroxide (B78521) can be effectively promoted by a catalytic amount of citric acid under ultrasound, providing a green and efficient route to 2-aryl-quinazolin-4(1H)-ones at room temperature. nih.gov Heterogeneous nanocatalysts, including mesoporous CoAl2O4 spinel nanocrystals and platinum-multi-walled carbon nanotube (Pt-MWCNT) nanocomposites, have also been successfully employed in ultrasound-promoted, multi-component reactions to produce quinazolinone derivatives. wikipedia.orgnih.gov In some cases, Lewis acids like Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)3) have been used to catalyze Niementowski-like reactions under ultrasonic conditions, which have been shown to provide better yields than microwave-assisted methods. organic-chemistry.org

| Starting Materials | Catalyst/Reagents | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| o-Aminobenzamides, Aldehydes | DDQ (oxidant), CH₃OH (solvent) | Ultrasound (60 W), Room Temp, 15 min | Facile, rapid, metal-free synthesis with moderate to excellent yields. | rsc.org |

| 2-Aminobenzonitrile, Aldehydes, Glycine/NH₄OH | Citric Acid | Ultrasound, Room Temp | Green, efficient, three-component regioselective synthesis. | nih.gov |

| Isatoic Anhydride, Aldehydes, Amines/NH₄OAc | nano-CoAl₂O₄ | Ultrasound, 45°C | High yields, short reaction times, recyclable heterogeneous catalyst. | nih.gov |

| 2-Aminobenzonitrile, Acyl Chlorides | Yb(OTf)₃ | Ultrasound | Good to excellent yields; performed better than microwave irradiation. | organic-chemistry.org |

One-Pot Synthesis Methodologies for 4(3H)-Quinazolinone Scaffolds

One-pot reactions, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. The synthesis of the 4(3H)-quinazolinone core is well-suited to such strategies, often involving multi-component reactions (MCRs).

A common and effective one-pot approach is the three-component condensation of an isatoic anhydride, an amine, and an aldehyde or orthoester. rsc.org These reactions can be performed under catalyst- and solvent-free conditions, representing a particularly green synthetic route. rsc.org Alternatively, catalysts such as iodine or specialized nanocatalysts like SBA-15@ELA (ellagic acid-functionalized SBA-15) can be employed to facilitate the transformation. nih.govnih.gov

Another widely used one-pot method begins with anthranilamides, which undergo cyclocondensation with aldehydes in the presence of iodine to yield 2-substituted 4(3H)-quinazolinones. nih.gov Transition metals can also play a role; for example, a copper-mediated one-pot synthesis has been developed that utilizes ammonia as an in situ source for the amine component, leading to the formation of four new C–N bonds in a single procedure. nih.gov Similarly, a copper-catalyzed three-component assembly of cyanamides, 2-cyanoarylboronic acids, and amines can produce quinazolin-4(H)-imines, which are then hydrolyzed in the same pot to the desired quinazolin-4(3H)-ones. ijprajournal.com

| Starting Materials | Catalyst/Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Isatoic Anhydride, Amine, Orthoester | None (catalyst- and solvent-free) | Heating (120-140°C) or Microwave | 2,3-Disubstituted 4(3H)-quinazolinones | rsc.org |

| Isatoic Anhydride, Amine, Aldehyde | Iodine | Not specified | 2,3-Disubstituted 4(3H)-quinazolinones | nih.gov |

| Anthranilamides, Aldehydes | Iodine | Single pot | 2-Substituted 4(3H)-quinazolinones | nih.gov |

| Isatoic Anhydride, Phenylhydrazine, Aldehydes | SBA-15@ELA nanocatalyst | Ethanol, Reflux | 2-Aryl-3-(arylamino)-2,3-dihydroquinazolin-4(1H)-ones | nih.gov |

| 2-Halobenzanilides, Ammonia, etc. | Copper | One-pot condensation | Substituted quinazolinones | nih.gov |

Metal-Free Cyclization Approaches for Quinazolinone Frameworks

The development of metal-free synthetic routes is of high importance in medicinal chemistry to avoid potential contamination of the final active pharmaceutical ingredients with toxic transition metals. researchgate.net Consequently, significant research has been dedicated to establishing metal-free cyclization methods for constructing quinazolinone frameworks.

These approaches often rely on the use of readily available and inexpensive reagents. For instance, molecular iodine can catalyze the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to form 2-aryl quinazolin-4(3H)-ones. researchgate.net Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), have been used in combination with other oxidants like potassium persulfate (K₂S₂O₈) to achieve the synthesis of fused quinazolinones from N-pyridylindoles under mild conditions. beilstein-journals.orgnih.gov

Base-promoted cyclizations offer another metal-free alternative. A simple protocol using potassium hydroxide (KOH) in dimethyl sulfoxide (B87167) (DMSO) facilitates the tandem cyclization of 2-halobenzoic acids with amidines to afford quinazolin-4(3H)-ones in good to excellent yields without any transition-metal catalyst or ligand. organic-chemistry.org In some cases, the reaction can proceed without any catalyst at all. An efficient and selective oxidative procedure for synthesizing quinazolinones from o-aminobenzamides and styrenes has been developed using tert-butyl hydroperoxide (TBHP) as the oxidant under catalyst-free conditions. wikipedia.org A "green" methodology involving the reaction of 2-aminoacetophenones with isocyanates produces 4-methylene-quinazolinones with water as the only byproduct. prepchem.com

| Starting Materials | Key Reagents/Conditions | Mechanism/Approach | Reference |

|---|---|---|---|

| 2-Halobenzoic Acids, Amidines | KOH, DMSO, 120°C | Base-promoted tandem cyclization | organic-chemistry.org |

| o-Aminobenzamides, Styrenes | TBHP (oxidant), p-TsOH, DMSO | Oxidative olefin bond cleavage | wikipedia.org |

| N-Pyridylindoles | (Diacetoxyiodo)benzene (DIB), K₂S₂O₈ | Oxidative cyclization | nih.gov |

| 2-Aminoacetophenones, Isocyanates | Air and water, no catalyst | Cyclization with water as sole byproduct | prepchem.com |

Regioselective Synthesis of Substituted 4(3H)-Quinazolinone Isomers

Regioselectivity refers to the control of the region of a molecule where a chemical reaction occurs. In the synthesis of substituted quinazolinones, it dictates the precise placement of functional groups on the heterocyclic scaffold. For a target molecule such as 6-chloro-2-ethyl-4(3H)-quinazolinone, the positions of the chloro and ethyl groups are not typically determined by a regioselective choice during the final ring-closing step, but are instead pre-determined by the selection of appropriately substituted starting materials.

The most common and direct strategy to ensure the chlorine atom is at the 6-position is to begin the synthesis with a benzene-ring precursor that already contains the halogen at the corresponding position. The classic Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides, exemplifies this principle. nih.gov To produce 6-chloro-2-ethyl-4(3H)-quinazolinone, the synthesis would logically start with 2-amino-5-chlorobenzoic acid . rsc.org

A plausible synthetic pathway involves a multi-step, one-pot, or sequential process:

Acylation: 2-amino-5-chlorobenzoic acid is first acylated with a reagent that can provide the 2-ethyl group, such as propionyl chloride. This forms the N-acyl anthranilic acid intermediate, 2-(propanamido)-5-chlorobenzoic acid. nih.govnih.gov

Cyclization: This intermediate is then cyclized. A common method involves dehydration with a reagent like acetic anhydride to form the corresponding 6-chloro-2-ethyl-4H-3,1-benzoxazin-4-one. nih.gov

Amidation: The benzoxazinone intermediate is subsequently reacted with an amine source (e.g., ammonia or formamide) to replace the ring oxygen with nitrogen, yielding the final 6-chloro-2-ethyl-4(3H)-quinazolinone. researchgate.net

This substrate-controlled approach ensures that the chlorine substituent is unambiguously placed at the C-6 position and the ethyl group at the C-2 position.

While the regiochemistry of the core substituents is dictated by the starting materials, other types of regioselectivity can be important for further functionalization. For example, in a pre-formed quinazolinone scaffold, selective N-alkylation at the N3-position versus the N1-position is a significant challenge that has been addressed through careful optimization of reaction conditions, allowing for the modular synthesis of diverse 2,N3-disubstituted 4-quinazolinones. Similarly, in the synthesis of more complex, fused polycyclic systems, controlling the cyclization to favor an angular over a linear regioisomer is a critical aspect governed by the electronic and structural properties of the reacting partners. rsc.org

Structure Activity Relationship Sar Studies of 4 3h Quinazolinone, 6 Chloro 2 Ethyl Derivatives

Influence of Substituents on Biological Potency and Selectivity

The potency and target selectivity of quinazolinone derivatives can be fine-tuned by strategic substitutions at various positions of the heterocyclic core. nih.gov Positions 2, 3, and the benzenoid ring (positions 5, 6, 7, and 8) are particularly important for modulating pharmacological activity. nih.govnih.gov

The substituent at the 2-position of the quinazolinone ring plays a pivotal role in defining the molecule's interaction with biological targets. In the parent compound, this position is occupied by an ethyl group. Literature reviews indicate that the presence of small alkyl groups like methyl, or functional groups such as aryl, amine, or thiol at this position, is often essential for antimicrobial activities. nih.gov

Research on various 2-substituted quinazolinones has revealed diverse outcomes:

Aryl Groups: The introduction of a phenyl ring at the C-2 position is a common strategy in the design of anticancer agents, as it can form critical interactions, such as hydrogen bonds, with enzyme targets. nih.gov The activity can be further modified by substituting this phenyl ring. nih.gov For instance, a meta-substituted aromatic ring at C-2 is often preferred for activity. nih.gov

Alkyl Groups: Small alkyl groups are tolerated and can contribute to activity. The ethyl group in the specified compound is a simple alkyl substituent. Its replacement with more complex or functionalized groups is a common lead optimization strategy. nih.gov

Heteroaryl Groups: The incorporation of heteroaryl rings, such as furan (B31954) or thiophene, at the C-2 position has also been explored to enhance biological effects. nih.govacs.org

The following table summarizes the influence of various substituents at the 2-position on the biological activity of the 4(3H)-quinazolinone core.

| Substituent at 2-Position | Observed Biological Effect | Reference |

| Methyl, Thiol Groups | Essential for antimicrobial activities. | nih.gov |

| Phenyl Ring | Important for anticancer activity; forms hydrogen bonds with enzymes. | nih.gov |

| 2-Methoxyphenyl | Showed remarkable antiproliferative profile against tested cancer cell lines. | nih.govresearchgate.net |

| Furan Ring | A furan ring at this position was found to be inactive in a series of antibacterial quinazolinones. | acs.orgresearchgate.net |

The 3-position of the 4(3H)-quinazolinone ring is a critical site for substitution, and modifications here significantly impact biological activity. The parent compound, 6-chloro-2-ethyl-4(3H)-quinazolinone, has a hydrogen atom at this position. Introducing various moieties, particularly those containing aromatic or heterocyclic rings, has been shown to enhance or alter the pharmacological profile. nih.govnih.gov

Key findings from research include:

Aromatic Rings: The presence of a substituted aromatic ring at the 3-position is considered essential for certain antimicrobial activities. nih.gov For example, novel 3‐(4‐chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one derivatives have been synthesized and evaluated as anti-inflammatory agents. researchgate.net

Heterocyclic Moieties: The addition of different heterocyclic groups at position 3 can increase activity. nih.gov A series of quinazolinone-thiazole hybrids, with a 4-ethyl-2-phenylthiazole group at position 3, demonstrated cytotoxic effects against various cancer cell lines. nih.gov

Alkyl Chains: Simple alkyl chains or functionalized alkyl chains can be introduced. For instance, substitution with an ethyl acetate (B1210297) group at N-3 increased antibacterial activity compared to the unsubstituted parent compound. nih.gov

The table below details the effects of different substituents at the 3-position.

| Substituent at 3-Position | Observed Biological Effect | Reference |

| Substituted Aromatic Ring | Essential for antimicrobial activity. | nih.gov |

| 4-Chlorophenyl | Derivatives showed anti-inflammatory activity. | researchgate.net |

| 2-(2-phenylthiazol-4-yl)ethyl | Hybrids showed cytotoxic activity against PC3, MCF-7, and HT-29 cancer cells. | nih.gov |

| Ethyl Acetate Group | Increased antibacterial activity compared to the unsubstituted analog. | nih.gov |

The 6-position on the benzenoid ring of the quinazolinone core is a strategic point for modification. The subject compound features a chloro substituent at this position. The presence of a halogen, such as chlorine, bromine, or iodine, at position 6 is a well-documented strategy for enhancing biological activity, particularly antimicrobial and anticancer effects. nih.govacs.org

Specific findings related to the 6-position include:

Halogens: The presence of a halogen atom at the 6-position can improve antimicrobial activities. nih.gov In a study on antibacterial quinazolinones, substitution with a bromo group at C6 was not well-tolerated, leading to reduced activity, highlighting that the specific halogen and molecular context are critical. acs.orgresearchgate.net

Nitro Group: Placing a nitro group (-NO₂) at the C-6 position has been shown to increase anticancer activity. nih.gov

Amide Groups: A series of 6-benzamide quinazoline (B50416) derivatives were found to be reversible inhibitors of the Epidermal Growth Factor Receptor (EGFR). mdpi.com

This table summarizes the impact of substituents at the 6-position.

| Substituent at 6-Position | Observed Biological Effect | Reference |

| Halogen Atom (general) | Can improve antimicrobial activities. | nih.gov |

| Bromo Group | Not tolerated in a specific series of antibacterial quinazolinones. | acs.orgresearchgate.net |

| Nitro Group | Increases anticancer activity. | nih.gov |

| Substituted Amide | Can confer EGFR inhibitory activity. | mdpi.com |

| Heteroaryl Groups | A 5-substituted furan-2-yl moiety at C-6 showed significant antiproliferative activity. | mdpi.com |

Beyond the 6-position, substitutions at other points on the benzenoid ring (positions 5, 7, and 8) also significantly influence the molecule's properties. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents are key factors. nih.govacs.org

Key research findings include:

Position 7: Substitution at the C7 position with groups like bromo or hydroxyl has been shown to result in a loss of antibacterial activity in some series. acs.org However, in other contexts, such as EGFR inhibitors, substitutions at C6 and C7 with electron-donating groups increased activity. mdpi.com

Position 8: The presence of a halogen atom at the 8-position can improve antimicrobial activity. nih.gov

General Substitution: A range of quinazolinones with various substituents at the 5-, 6-, 7-, and 8-positions, including both electron-withdrawing and electron-donating groups, have been shown to undergo efficient hydroarylation reactions, indicating broad compatibility for creating diverse derivatives. acs.org

| Position on Benzenoid Ring | Substituent | Observed Biological Effect | Reference |

| 7 | Bromo, Hydroxyl | Resulted in loss of activity in an antibacterial series. | acs.org |

| 8 | Halogen Atom | Can improve antimicrobial activity. | nih.gov |

| 6 and 7 | Electron-donating groups | Increased activity in a series of EGFR inhibitors. | mdpi.com |

| 5, 6, 7, 8 | Various (F, Cl, OMe) | Generally well-tolerated for further chemical reactions. | acs.org |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis and molecular docking studies are powerful tools used to understand how 6-chloro-2-ethyl-4(3H)-quinazolinone derivatives interact with enzymes and receptors. mdpi.comnih.gov

For instance, in the design of kinase inhibitors, the quinazolinone moiety is often tailored to occupy the front pocket of the ATP-binding site of kinases like VEGFR-2. nih.gov The substituents at positions 2 and 3 then extend into other regions of the binding site. Docking studies of pyrazolo-[1,5-c]quinazolinone derivatives with Cyclin-Dependent Kinase 2 (CDK2) revealed that the core structure forms crucial hydrogen bonds with key amino acid residues like Leu83. mdpi.com The orientation of substituents on the benzenoid ring can place them in solvent-accessible areas, providing opportunities to modify properties like solubility and cell permeability without disrupting core binding interactions. mdpi.com Molecular docking and simulation studies are also used to assess the orientation and interaction modes of quinazolinone derivatives with targets like EGFR, helping to rationalize their biological activity. nih.gov

Rational Design Principles for Lead Optimization in 4(3H)-Quinazolinone Research

The SAR data and conformational insights described above form the basis for the rational design of new and improved 4(3H)-quinazolinone derivatives. nih.govresearchgate.net Lead optimization aims to enhance potency, selectivity, and pharmacokinetic properties.

Key principles include:

Structure-Based Drug Design: Using the 3D structure of a target protein (e.g., from X-ray crystallography), medicinal chemists can design molecules that fit precisely into the binding site. This involves positioning hydrogen bond donors and acceptors, hydrophobic groups, and other features to maximize binding affinity. mdpi.com

Pharmacophore Hybridization: This strategy involves combining two or more known pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. mdpi.com For example, combining the quinazolinone core with other biologically active heterocycles like thiazole (B1198619) or pyrazole (B372694) has led to novel compounds with enhanced cytotoxic or antimicrobial effects. nih.govmdpi.com

Targeted Substitutions: Based on SAR, specific positions are chosen for modification. For a lead compound like 6-chloro-2-ethyl-4(3H)-quinazolinone, a medicinal chemist might explore a variety of substitutions at the 3-position, knowing its importance, while keeping the 6-chloro and 2-ethyl groups constant to retain a baseline level of activity. nih.gov A recent study designed a new class of quinazolinone N-acetohydrazides as type II multi-kinase inhibitors by tailoring the quinazolinone moiety to occupy the front pocket of target kinases and using a functionalized phenyl group at position 2 as a spacer. nih.gov

By applying these principles, researchers can systematically modify the 6-chloro-2-ethyl-4(3H)-quinazolinone scaffold to develop derivatives with superior therapeutic potential.

Mechanistic Investigations of 4 3h Quinazolinone, 6 Chloro 2 Ethyl Biological Activities

Research on Molecular Targets and Pathways

Derivatives of the 4(3H)-quinazolinone core are recognized for their ability to interact with a wide array of molecular targets, thereby modulating critical cellular pathways involved in various pathologies, most notably cancer and inflammation.

The primary mechanism of action for many quinazolinone derivatives is the inhibition of key enzymes that regulate cellular processes.

Protein Kinases: Quinazolines and quinazolinones are prominent as protein kinase inhibitors, interfering with the ATP-binding site of these enzymes and blocking downstream signaling. acs.orgfrontiersin.org

EGFR, HER2, and VEGFR2: A significant body of research has focused on the inhibition of receptor tyrosine kinases. Many 4-anilinoquinazoline (B1210976) derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.comnih.govnih.gov These compounds often target the ATP-binding domain, effectively halting signal transduction pathways that lead to cell proliferation and angiogenesis. nih.govnih.gov For instance, certain 4-anilinoquinazoline derivatives showed potent inhibitory action against EGFR with IC50 values as low as 1 nM and against VEGFR-2 with IC50 values of 14 nM. nih.gov Similarly, derivatives have been synthesized as dual inhibitors of EGFR and HER2. mdpi.com The 6-chloro substitution on the quinazoline (B50416) core has been specifically noted for contributing to van der Waals interactions within the hinge region of p21-activated kinase 4 (PAK4), a serine/threonine kinase. nih.gov

CDK2: Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation, and their inhibition is a key anticancer strategy. Certain quinazolinone derivatives have shown significant inhibitory activity against CDK2/cyclin A2, with IC50 values in the nanomolar range, highlighting their potential to halt cell cycle progression. nih.gov For example, a novel quinazoline derivative exhibited an IC50 value of 204 nM against the CDK2 enzyme.

RAF kinase: Quinazolinone derivatives have been identified as inhibitors of RAF kinases, which are central components of the MAPK signaling cascade. Derivatives such as AZ628 act as multi-kinase inhibitors against BRAF, CRAF, and VEGFR-2. Other 2-thioquinazolin-4(3H)-one conjugates have also been shown to target RAF kinase. frontiersin.org

Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription. Quinazoline derivatives have been reported to inhibit both topoisomerase I and II, thereby inducing DNA damage and preventing cancer cell proliferation. The mechanism involves stabilizing the enzyme-DNA complex, which leads to DNA strand breaks.

RecQ Helicases: RecQ helicases are critical for maintaining genomic stability through their roles in DNA repair. Their upregulation in cancer cells makes them attractive therapeutic targets. Several studies have detailed the development of quinazolinone derivatives as potent inhibitors of RecQ helicases like Bloom syndrome protein (BLM), WRN, and RECQ1. One derivative, compound 11g, was identified as a potential pan-RecQ helicase inhibitor. Another compound, 9h, exhibited nanomolar inhibitory activity against BLM helicase.

Dipeptidyl Peptidase-4 (DPP-4): Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes. Quinazolinone derivatives have been documented to possess DPP-4 inhibitory activity. For example, a series of spiro cyclohexane-1,2'-quinazoline derivatives were found to be highly potent DPP-4 inhibitors, with IC50 values in the sub-nanomolar range (0.0005-0.0089 nM).

Tankyrase: Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that regulate the Wnt/β-catenin signaling pathway, which is often deregulated in cancer. Quinazolin-4-ones have emerged as a promising scaffold for developing tankyrase inhibitors. Studies have shown that these compounds bind to the nicotinamide (B372718) subsite of the enzyme, with some derivatives achieving IC50 values as low as 14 nM against Tankyrase-2.

Penicillin-Binding Proteins (PBPs): In the realm of antibacterial research, 4(3H)-quinazolinones have been identified as a novel class of non-β-lactam inhibitors of Penicillin-Binding Proteins (PBPs), particularly PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds can bind to an allosteric site on PBP2a, inducing a conformational change that opens the active site, which is a mechanism distinct from traditional β-lactam antibiotics. nih.gov This makes them a subject of considerable interest for developing new, orally bioavailable antibiotics against resistant bacteria. nih.gov

Table 1: Enzyme Inhibitory Activities of Selected 4(3H)-Quinazolinone Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value | Source(s) |

|---|---|---|---|

| 4-Anilinoquinazoline derivative (1i) | EGFR | 1 nM | nih.gov |

| 4-Anilinoquinazoline derivative (1j) | VEGFR-2 | 14 nM | nih.gov |

| 2,4-disubstituted aminoquinazoline | EGFRL858R | 1.9 nM | nih.gov |

| Quinazolinone derivative (5k) | CDK2 | 204 nM | |

| Quinazolinone derivative (11g) | BLM Helicase | Moderate Inhibition | |

| Quinazolinone derivative (9h) | BLM Helicase | Nanomolar Inhibition | |

| Spiro cyclohexane-1,2'-quinazoline | DPP-4 | 0.0005-0.0089 nM | |

| Quinazolin-4-one derivative (40) | Tankyrase 2 (TNKS2) | 14 nM | |

| 4-anilinoquinazoline (42) | B-Raf | 57 nM | nih.gov |

The biological effects of quinazolinone derivatives are often initiated by their interaction with cellular receptors, particularly receptor tyrosine kinases (RTKs). The primary mode of modulation is inhibitory, blocking the receptor's intrinsic kinase activity.

By binding to the intracellular kinase domain of receptors like EGFR and VEGFR, these compounds prevent the autophosphorylation that is necessary for receptor activation. nih.gov This blockade effectively shuts down the downstream signaling cascades that these receptors control. For example, inhibition of VEGFR-2 by quinazoline derivatives directly obstructs the signaling required for angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. nih.gov Similarly, blocking EGFR and HER2 receptors halts signals that drive malignant cell proliferation, survival, and migration. acs.orgnih.gov

The inhibition of molecular targets by quinazolinone derivatives leads to the modulation of numerous intracellular signaling pathways.

PI3K/AKT/mTOR Pathway: This is a critical survival pathway downstream of receptor tyrosine kinases like EGFR. By inhibiting EGFR, quinazolinone derivatives can suppress the phosphorylation of AKT (p-AKT), a central kinase in this pathway. nih.gov This leads to decreased cell survival and can induce apoptosis.

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is another major signaling cascade downstream of EGFR that controls cell proliferation and differentiation. Quinazolinone derivatives that inhibit RAF kinases directly interfere with this pathway, preventing the phosphorylation cascade that leads to ERK activation and subsequent gene transcription related to cell growth.

Wnt/β-catenin Pathway: Through the inhibition of tankyrase, quinazolinone derivatives can modulate the Wnt/β-catenin pathway. Tankyrase inhibition prevents the degradation of Axin, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin, thereby downregulating the transcription of Wnt target genes involved in proliferation.

DNA Damage Response (DDR) Pathways: By inhibiting enzymes like topoisomerases and RecQ helicases, quinazolinone derivatives can activate DDR pathways. Inhibition of these enzymes leads to the accumulation of DNA lesions, triggering cellular responses that can culminate in cell cycle arrest and apoptosis.

Cellular Level Studies

Investigations at the cellular level have confirmed that the molecular interactions of quinazolinone derivatives translate into potent effects on cell behavior, particularly in the context of cancer and inflammation.

A hallmark of quinazolinone derivatives is their ability to suppress the proliferation of cancer cells through multiple mechanisms. frontiersin.org

Cell Cycle Arrest: A common outcome of treatment with quinazolinone derivatives is the arrest of the cell cycle, which prevents cancer cells from dividing. Depending on the specific derivative and cell type, this arrest can occur at different phases. Numerous studies report cell cycle arrest in the G2/M phase. frontiersin.orgnih.gov For instance, a novel derivative, 04NB-03, was shown to induce G2/M phase arrest in hepatocellular carcinoma cells. Other derivatives have been found to cause arrest in the G1 phase by inhibiting CDK4/6, or in the S phase. nih.gov

Apoptosis Induction: Beyond halting proliferation, quinazolinone derivatives are potent inducers of programmed cell death, or apoptosis. nih.gov The induction of apoptosis is often confirmed by assays showing an increase in Annexin V-positive cells. Mechanistically, this is frequently linked to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio and the activation of effector caspases such as caspase-3.

Table 2: Cellular Effects of Selected 4(3H)-Quinazolinone Derivatives

| Compound/Derivative | Cell Line | Effect | Finding | Source(s) |

|---|---|---|---|---|

| Quinazolinone derivative (22) | Human cancer cell lines | Antiproliferative | IC50 values ranging from 0.4 to 2.7 nM | nih.gov |

| Quinazolinone derivative (04NB-03) | Hepatocellular carcinoma cells | Cell Cycle Arrest & Apoptosis | Induced G2/M phase arrest and apoptosis in a dose-dependent manner | |

| Quinazolinone derivative (5d) | MCF-7 (Breast Cancer) | Cell Cycle Arrest & Apoptosis | Arrested cell cycle at G1-phase, induced apoptosis, increased caspase-3 | |

| Quinazolinone derivative (11g) | HCT-116 (Colon Cancer) | Cell Cycle Arrest & Apoptosis | Caused G2/M phase arrest and induced apoptosis | |

| Quinazolinone derivative (9h) | HCT116 (Colorectal) | Apoptosis | Induced apoptosis, especially in combination with a PARP inhibitor | |

| Quinazolinone derivative (4d) | MCF-7, A549, LoVo, HepG2 | Antiproliferative | IC50 values of 2.5, 5.6, 6.87, and 9 µM, respectively |

The 4(3H)-quinazolinone scaffold is also associated with significant anti-inflammatory properties. Research has shown that these compounds can modulate key inflammatory cascades. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins. Certain 2,3-disubstituted 4(3H)-quinazolinone derivatives have demonstrated potent anti-inflammatory effects comparable to standard drugs like diclofenac (B195802) and celecoxib. Molecular docking studies have further supported these findings, showing that potent derivatives fit well within the active site of the COX-2 enzyme. Additionally, some quinazoline derivatives have shown efficacy in in vivo models of inflammation, such as collagen-induced arthritis, indicating their potential to modulate complex inflammatory responses. nih.gov

Studies on Antimicrobial Action Mechanisms of Quinazolinone Derivatives

The antimicrobial properties of quinazolinone derivatives have been the subject of considerable research, revealing a variety of action mechanisms. While direct mechanistic studies on 6-chloro-2-ethyl-4(3H)-quinazolinone are not extensively detailed in publicly available literature, the broader family of quinazolinones provides significant insights into its likely modes of antimicrobial action. These compounds are known to interfere with essential bacterial processes, including cell wall synthesis, DNA replication, and biofilm formation.

Quinazolinone derivatives have demonstrated notable efficacy, particularly against Gram-positive bacteria. nih.gov Their mechanism of action often involves the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the synthesis of the bacterial cell wall. acs.org We recently reported on the discovery of a novel antibacterial (2) with a 4(3H)-quinazolinone core. This discovery was made by in silico screening of 1.2 million compounds for binding to a penicillin-binding protein and the subsequent demonstration of antibacterial activity against Staphylococcus aureus. acs.org This compound works by inhibiting PBP1 and PBP2a in MRSA, consistent with the mechanism of action of β-lactams, which often inhibit more than one PBP. acs.org

Furthermore, some quinazolinones are believed to function similarly to quinolone antibiotics by targeting DNA gyrase and topoisomerase I, enzymes essential for DNA replication and supercoiling. nih.gov The structural resemblance between quinazolinones and fluoroquinolones suggests a similar mode of action that is inhibition of Topoisomerase I (DNA gyrase) which is a crucial enzyme required for DNA multiplication in bacteria during supercoiling, replication, and separation of chromosomal DNA. nih.gov The presence of a chloro group at the 6-position, as seen in 6-chloro-2-ethyl-4(3H)-quinazolinone, has been noted in other quinazolinone derivatives to be a favorable substitution for antimicrobial activity. nih.gov Studies have shown that smaller and more hydrophobic substitutions at this position, such as chloro or methyl groups, tend to retain acceptable minimum inhibitory concentration (MIC) values. nih.gov

In addition to direct bactericidal or bacteriostatic effects, certain quinazolinone derivatives have been found to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. nih.gov For instance, some derivatives have shown the ability to suppress biofilm formation in Pseudomonas aeruginosa at sub-inhibitory concentrations. nih.gov This anti-virulence activity presents a promising strategy to combat bacterial infections by reducing their pathogenicity without exerting strong selective pressure for resistance. nih.gov

The antimicrobial activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the quinazolinone core. The following table summarizes research findings on various quinazolinone derivatives, highlighting the impact of different structural modifications on their antimicrobial mechanisms.

Computational and Theoretical Chemistry Applications for 4 3h Quinazolinone, 6 Chloro 2 Ethyl

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4(3H)-Quinazolinone, 6-chloro-2-ethyl-, DFT calculations can provide a detailed understanding of its molecular geometry, vibrational frequencies, and electronic properties. acs.org These calculations are typically performed using a basis set like 6-311G(d,p) to ensure accuracy. The optimized molecular geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

Furthermore, DFT studies can elucidate the distribution of electron density, which is crucial for understanding the molecule's chemical behavior. The presence of the chloro group at the 6-position and the ethyl group at the 2-position of the quinazolinone core influences the electronic distribution across the entire molecule. This, in turn, affects its polarity, solubility, and ability to participate in various chemical reactions.

HOMO-LUMO Energy Gap Analysis and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the chemical reactivity and stability of a molecule. irjweb.comresearchgate.netwuxiapptec.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable. For 4(3H)-Quinazolinone, 6-chloro-2-ethyl-, the HOMO-LUMO energy gap would be influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the ethyl group. This analysis helps in predicting how the molecule will behave in different chemical environments and its potential as a reactive intermediate in synthesis or as a stable therapeutic agent.

Global reactivity descriptors, which provide further insight into the molecule's reactivity, can be calculated from the HOMO and LUMO energies.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

Electrostatic Potential Surface (MEP) Mapping for Molecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for identifying the regions of a molecule that are rich or deficient in electrons, which in turn predicts how the molecule will interact with other chemical species. uni-muenchen.de The MEP map uses a color scale to denote different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.de

For 4(3H)-Quinazolinone, 6-chloro-2-ethyl-, the MEP map would likely show a region of high negative potential around the carbonyl oxygen and the nitrogen atoms of the quinazolinone ring, making them potential sites for hydrogen bonding and coordination with metal ions. The aromatic ring and the chloro substituent would also exhibit distinct electrostatic potentials, influencing their roles in molecular recognition and binding.

Molecular Modeling and Docking Studies

Molecular modeling techniques are used to simulate the interactions between a small molecule, such as 4(3H)-Quinazolinone, 6-chloro-2-ethyl-, and a biological macromolecule, typically a protein. These methods are instrumental in drug discovery and design.

Ligand-Protein Interaction Analysis of Quinazolinone Derivatives

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govrsc.org This technique is widely used to understand the binding mode of potential drug candidates and to estimate their binding affinity. nih.gov For quinazolinone derivatives, docking studies have been instrumental in elucidating their interactions with various protein targets, including enzymes and receptors implicated in diseases like cancer and microbial infections. nih.govnih.gov

In a typical docking study involving a quinazolinone derivative, the compound is placed in the active site of the target protein, and its conformational space is explored to find the most stable binding pose. The analysis of the docked complex reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. For instance, the quinazolinone core can act as a scaffold for hydrogen bonding with amino acid residues in the protein's active site, while the substituents at the 2- and 6-positions can form specific hydrophobic or electrostatic interactions.

| Protein Target | Quinazolinone Derivative | Key Interacting Residues | Binding Energy (kcal/mol) |

| DNA Gyrase | Novel quinazolinone Schiff base | Asn46, Asp73, Arg136 | -5.96 to -8.58 |

| Trypsin | Chloro-substituted quinazolinone | Ser195, Lys202 | -10.1979 |

| Elastase | Quinazolinone derivative | His57, Asp194, Ser214 | -9.8673 |

Virtual Screening Methodologies for Target Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This method significantly reduces the time and cost associated with experimental high-throughput screening. nih.govacs.orgresearchgate.net There are two main approaches to virtual screening: ligand-based and structure-based.

Ligand-based virtual screening relies on the knowledge of molecules that are known to bind to the target of interest. In contrast, structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock and score candidate ligands. Given the quinazoline (B50416) scaffold's known biological activities, both approaches could be employed to identify potential protein targets for 4(3H)-Quinazolinone, 6-chloro-2-ethyl-. For example, a library of quinazolinone derivatives with known activities could be used to build a pharmacophore model for ligand-based screening. Alternatively, the compound could be docked against a panel of known drug targets to identify potential new applications. nih.govacs.org

Predictive Modeling of Binding Affinity and Pharmacophore Development

Extensive research into the computational and theoretical chemistry applications of 4(3H)-quinazolinone derivatives has been conducted to elucidate their structure-activity relationships (SAR) and to guide the design of new therapeutic agents. However, specific studies focusing exclusively on the predictive modeling of binding affinity and pharmacophore development for the compound 6-chloro-2-ethyl-4(3H)-quinazolinone are not available in the reviewed scientific literature.

Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, are frequently employed to predict how a molecule will interact with a biological target and to identify the key structural features responsible for its biological activity. These methods are instrumental in modern drug discovery.

While the broader class of quinazolinones has been the subject of numerous such investigations, the specific substitution pattern of a chloro group at the 6-position and an ethyl group at the 2-position in 6-chloro-2-ethyl-4(3H)-quinazolinone has not been a direct focus of published predictive modeling or pharmacophore development studies. Research in this area tends to explore a range of substituents at various positions on the quinazolinone scaffold to build comprehensive models.

Therefore, detailed research findings, including data tables on binding affinities and specific pharmacophore models for 6-chloro-2-ethyl-4(3H)-quinazolinone , cannot be provided at this time due to a lack of available dedicated studies.

Advanced Research Directions and Emerging Applications of 4 3h Quinazolinone, 6 Chloro 2 Ethyl

Development of Hybrid Molecules and Conjugates Containing the Quinazolinone Scaffold

The synthesis of hybrid molecules, which combine two or more pharmacologically active scaffolds, is a prominent strategy in drug discovery to create novel entities with potentially enhanced or synergistic activities. The 4(3H)-quinazolinone ring is a popular component for such hybridization due to its versatile biological effects and synthetic accessibility. nih.govnih.gov

Research on analogs like 6-chloro-2-methyl-4(3H)-quinazolinone has demonstrated the reactivity of the C2-alkyl group. scispace.comresearchgate.net This group can readily undergo condensation reactions with various aldehydes to form styryl derivatives, effectively linking the quinazolinone core to other aromatic or heterocyclic systems. scispace.comresearchgate.net This reactivity is a key gateway for creating diverse molecular hybrids. By extension, the 2-ethyl group of 6-chloro-2-ethyl-4(3H)-quinazolinone would be expected to show similar reactivity for the synthesis of new chemical entities.

Several studies have focused on creating hybrids by linking the quinazolinone core to other bioactive heterocycles. These efforts aim to develop compounds with improved pharmacological profiles or novel mechanisms of action.

Table 1: Examples of Quinazolinone-Based Hybrid Scaffolds

| Hybrid Scaffold Component | Linkage Type | Potential Biological Activity |

|---|---|---|

| Thiazolidinone | Cyclocondensation of Schiff bases | Antimicrobial, Anticonvulsant nih.govnih.gov |

| Pyrazoline/Isoxazoline | Cyclization at position 3 | Anti-inflammatory, Antimicrobial nih.gov |

| Imidazole | Condensation reaction | Antibacterial, Antifungal nih.gov |

| Triazole | Substitution reaction | Anticancer ekb.eg |

These examples underscore a robust and ongoing area of research. The strategic combination of the 6-chloro-quinazolinone scaffold with other privileged structures is a promising avenue for discovering next-generation therapeutic agents.

Exploration of Novel Biological Activities Beyond Traditional Pharmacological Domains

The application of the quinazolinone scaffold is expanding beyond its traditional roles in anticancer, antimicrobial, and anti-inflammatory research. nih.gov Scientists are exploring its utility in agrochemicals and as a core for developing chemical sensors and probes for crucial biological molecules. nih.govnih.gov

A notable emerging application is in the development of fluorescent probes for detecting specific analytes. For instance, a quinazolinone-based probe, 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ), was designed for the selective "turn-on" fluorescent detection of carbon monoxide (CO). nih.gov The probe operates via the reduction of its nitro group by CO, which converts it into the highly fluorescent amino derivative, 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ). nih.gov This system demonstrated high sensitivity and selectivity, even enabling the creation of a test paper for detecting CO from combustion. nih.gov

This research highlights the potential of the quinazolinone core, including chlorinated variants, to be engineered for specific chemical sensing applications. The electron-withdrawing nature of the chlorine atom at position 6 in 6-chloro-2-ethyl-4(3H)-quinazolinone could modulate the electronic and photophysical properties of such probes, potentially fine-tuning their sensitivity and selectivity for various target molecules.

Furthermore, the 4(3H)-quinazolinone scaffold is being investigated for its potential in agriculture. nih.gov A recent comprehensive review highlighted the herbicidal and antifungal properties of certain quinazolinone derivatives, suggesting a role in crop protection. nih.gov This opens a new frontier for compounds like 6-chloro-2-ethyl-4(3H)-quinazolinone, moving beyond medicine into agrochemical discovery.

Mechanistic Studies of Selectivity and Resistance Mechanisms in Target Interactions

Understanding the molecular basis of a drug's selectivity for its intended target over other related proteins is crucial for minimizing off-target effects. Likewise, elucidating mechanisms of resistance is vital for designing more durable therapies. For quinazolinone derivatives, the substitution pattern on the heterocyclic and benzene (B151609) rings plays a critical role in determining biological activity and selectivity. scispace.com

Structure-activity relationship (SAR) studies consistently show that substituents at positions 2, 3, and 6 are key determinants of pharmacological activity. scispace.comacs.org The 6-chloro substituent, as present in 4(3H)-Quinazolinone, 6-chloro-2-ethyl-, is particularly significant. In the development of quinazoline-based inhibitors for p21-activated kinase 4 (PAK4), a cancer target, the 6-chloro group was found to lie in a critical entrance region of the ATP-binding pocket. Its removal led to a decrease in potency and a significant reduction in selectivity against the related PAK1 kinase. This suggests the chloro group's role in establishing key van der Waals interactions that enhance both binding and selectivity.

In a separate class of inhibitors targeting carbonic anhydrase (CA), another cancer-associated enzyme family, derivatives of 2-mercaptoquinazolinone were studied. Researchers found that specific substitutions could induce high selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous hCA I and II isoforms. While not involving the exact target compound, these studies reinforce the principle that modifications to the quinazolinone core can achieve fine-tuned selectivity.

Research into drug resistance has also involved quinazolinone derivatives. For example, novel quinazolin-4(3H)-one compounds have been developed that show potent antiproliferative activity in non-small cell lung cancer (NSCLC) cells that are resistant to first-generation EGFR-tyrosine kinase inhibitors (EGFR-TKIs). nih.gov These next-generation compounds often target different proteins or bind to the same target in a different manner to overcome resistance mutations. nih.gov

Table 2: Role of Substituents in Quinazoline (B50416) Selectivity and Activity

| Compound Class | Substituent Focus | Finding | Relevance |

|---|---|---|---|

| PAK4 Inhibitors | 6-Chloro group | Removal of the 6-chloro group reduced potency and selectivity. | Highlights the importance of the 6-chloro substituent for target interaction. |

| NSCLC Inhibitors | Quinazolin-4(3H)-one core | Derivatives showed efficacy against EGFR-TKI-resistant cell lines. nih.gov | Demonstrates the scaffold's potential in overcoming drug resistance. nih.gov |

These findings suggest that future mechanistic studies on 6-chloro-2-ethyl-4(3H)-quinazolinone would likely focus on how the interplay between the 6-chloro and 2-ethyl groups influences target binding affinity, isoform selectivity, and its ability to evade known resistance mechanisms.

Research into Bio-imaging and Diagnostic Tool Development Based on the Quinazolinone Core

The inherent fluorescent properties of some quinazolinone derivatives make them attractive candidates for the development of tools for bio-imaging and diagnostics. biozol.de The quinazolinone skeleton is valued for this purpose due to its excellent biocompatibility, low toxicity, and high quantum efficiency in certain configurations. biozol.deresearchgate.net

Research has shown that the quinazolinone structure can be used to build fluorescent probes that target and visualize specific cellular components or activities. researchgate.netrsc.org For example, by introducing quinazolinone into molecules with conjugated double bonds, researchers have created probes that can selectively accumulate in and image mitochondria or lysosomes within living cells. researchgate.netrsc.org Some of these probes also exhibit solvatochromism (color changes with solvent polarity) or respond to changes in environmental viscosity or pH, making them functional reporters of the cellular microenvironment. rsc.org

Directly relevant to the 6-chloro-2-ethyl-4(3H)-quinazolinone structure, a study detailed the synthesis of fluorogenic probes based on a 2-(2'-hydroxy-5'-chlorophenyl)-6-chloro-4(3H)-quinazolinone core. nih.gov These probes were successfully used for the cellular imaging of monoamine oxidases (MAOs), important enzymes in neuroscience and neurodegenerative disease. nih.gov This demonstrates that the 6-chloro-4(3H)-quinazolinone scaffold is a viable platform for creating sophisticated imaging agents.

The development of such tools based on the 6-chloro-2-ethyl-4(3H)-quinazolinone core would involve modifying the structure to include:

A recognition moiety: A group that selectively binds to the biological target of interest (e.g., a specific enzyme or receptor).

A fluorophore: The quinazolinone core itself, whose fluorescence might be "turned on" or "turned off" upon binding.

A linker: A chemical bridge connecting the recognition moiety to the fluorophore.

Future research could focus on adapting the 6-chloro-2-ethyl-4(3H)-quinazolinone scaffold to create novel probes for diagnosing diseases, monitoring enzymatic activity in real-time, or visualizing specific cellular organelles with high fidelity.

Q & A

Q. What are the established synthetic routes for 6-chloro-2-ethyl-4(3H)-quinazolinone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 6-chloro-2-ethyl-4(3H)-quinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. For example:

- One-pot synthesis : Anthranilic acid, trimethyl orthoformate, and ethylamine derivatives can be condensed under solvent-free conditions using catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane), achieving yields >80% .

- Phosphorus pentoxide (P₂O₅)-amine systems : Heating methyl 2-acylaminobenzoates with amine hydrochlorides and P₂O₅ at 150–180°C produces quinazolinones. Adjusting reaction time (20–45 min) and temperature optimizes yields (e.g., 82% for methyl-substituted analogs) .

Key Variables : Catalyst choice (e.g., DABCO vs. Bi(TFA)₃–[nbp]FeCl₄), solvent-free vs. solvent-based conditions, and stoichiometric ratios of reactants significantly impact purity and yield .

Q. Which analytical techniques are critical for characterizing 6-chloro-2-ethyl-4(3H)-quinazolinone?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl at C2, chloro at C6) via characteristic shifts (e.g., C2 ethyl protons at δ 1.2–1.4 ppm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies (e.g., bond angles at the quinazolinone core) .

- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (e.g., uncyclized intermediates) .

Q. How can researchers evaluate the antimicrobial activity of 6-chloro-2-ethyl-4(3H)-quinazolinone?

Methodological Answer:

- Broth microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) values compared to standards like ciprofloxacin .

- Time-kill kinetics : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity.

- Controls : Include solvent-only controls (DMSO ≤1% v/v) and reference antibiotics to validate assay conditions .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

- Standardize assay protocols : Variations in cell lines (e.g., HepG2 vs. MCF-7), incubation times, and compound solubility (use DMSO stock solutions ≤10 mM) can cause discrepancies.

- Dose-response validation : Repeat assays with triplicate technical replicates and orthogonal methods (e.g., ATP-based viability vs. apoptosis markers) .

- Meta-analysis : Compare data across studies using analogous derivatives (e.g., 6-fluoro-2-methyl analogs show consistent anti-cancer trends) .

Q. What strategies optimize substituent effects in 4(3H)-quinazolinones for enhanced bioactivity?

Methodological Answer:

- SAR-guided design :

- Computational modeling : Use DFT (density functional theory) to predict electronic effects (e.g., HOMO-LUMO gaps) and docking studies to target proteins (e.g., EGFR kinase) .

Q. How can reaction conditions be tailored to scale up synthesis without compromising yield?

Methodological Answer:

- Catalyst recycling : Ionic liquid catalysts (e.g., Brønsted acidic ionic liquids) enable ≥5 reuse cycles with <5% yield drop .

- Flow chemistry : Continuous-flow systems reduce side reactions (e.g., oxidation at high temperatures) and improve heat transfer .

- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to minimize environmental impact .

Q. What mechanistic insights exist for the anti-cancer activity of 6-chloro-2-ethyl-4(3H)-quinazolinone?

Methodological Answer:

- Apoptosis induction : Measure caspase-3/7 activation and PARP cleavage in treated cancer cells .

- Cell cycle arrest : Flow cytometry (PI staining) identifies G1/S or G2/M phase arrest, as seen in leukemia cell lines .

- Target identification : Use pull-down assays with biotinylated probes to identify binding partners (e.g., tubulin or topoisomerase II) .

Q. How does the compound’s stability under physiological conditions affect in vivo studies?

Methodological Answer:

- pH stability : Perform accelerated degradation studies in buffers (pH 1–9) to simulate gastrointestinal vs. bloodstream conditions.

- Metabolic profiling : Use liver microsomes to identify major metabolites (e.g., CYP450-mediated oxidation of the ethyl group) .

- Formulation : PEGylation or liposomal encapsulation improves plasma half-life in rodent models .

Q. What in vivo models are appropriate for validating anti-inflammatory effects?

Methodological Answer:

- Murine carrageenan-induced paw edema : Measure edema reduction (%) at 3–6 hours post-administration vs. indomethacin .

- Collagen-induced arthritis (CIA) : Assess joint inflammation and cytokine levels (IL-6, TNF-α) over 28 days .

- Dosing : Oral bioavailability (e.g., 10–50 mg/kg) must be confirmed via pharmacokinetic studies .

Q. How can computational tools predict off-target interactions or toxicity?

Methodological Answer:

- ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, plasma protein binding, and BBB permeability .

- Molecular dynamics (MD) simulations : Model binding to unintended targets (e.g., hERG channels for cardiotoxicity risk) .

- Cheminformatics : Cluster analogs with known toxicity profiles (e.g., nitroaromatic groups linked to mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.